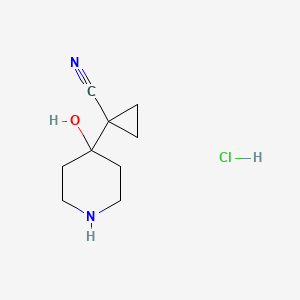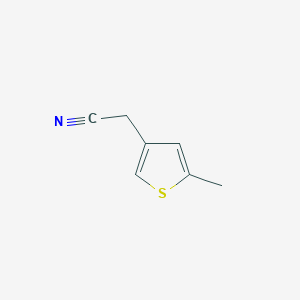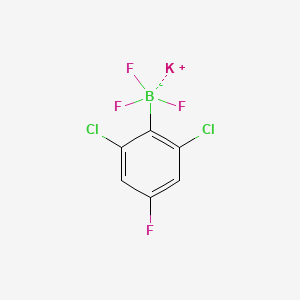
Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a class of organoboron reagents known for their stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. These compounds are valued for their ability to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The reaction proceeds as follows:
Boronic Acid Preparation: The starting material, 2,6-dichloro-4-fluorophenylboronic acid, is synthesized through standard organic synthesis techniques.
Formation of Trifluoroborate: The boronic acid reacts with potassium bifluoride (KHF2) under controlled conditions to form the trifluoroborate salt. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2,6-dichloro-4-fluorophenylboronic acid are prepared.
Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride in large reactors, ensuring precise control over temperature and reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Base: Often a strong base like potassium carbonate (K2CO3) is used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate has several applications in scientific research:
Chemistry: Widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Used in the production of materials with specific properties, such as polymers and advanced materials.
作用机制
The mechanism of action of potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate anion transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
- Potassium 2-fluorophenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
- Potassium (2,4-dichlorophenyl)trifluoroborate
Uniqueness
Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C6H2BCl2F4K |
|---|---|
分子量 |
270.89 g/mol |
IUPAC 名称 |
potassium;(2,6-dichloro-4-fluorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H2BCl2F4.K/c8-4-1-3(10)2-5(9)6(4)7(11,12)13;/h1-2H;/q-1;+1 |
InChI 键 |
QPAGFUCOXDMKOT-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=C(C=C(C=C1Cl)F)Cl)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13485467.png)

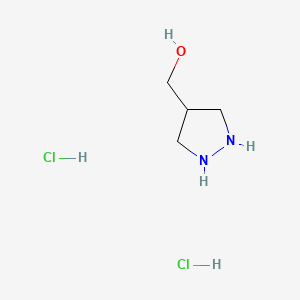
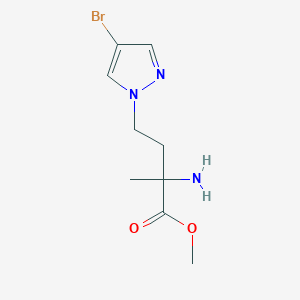
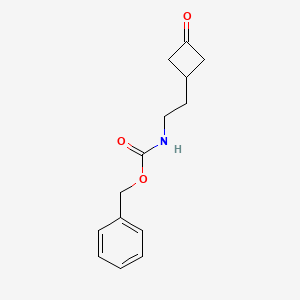
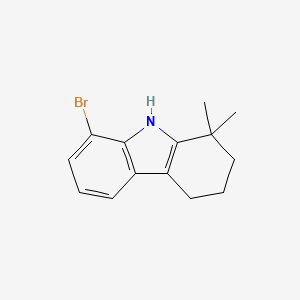
![5-[2-(2-Aminoethoxy)ethyl-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485496.png)
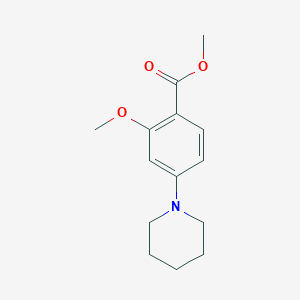
![2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13485516.png)
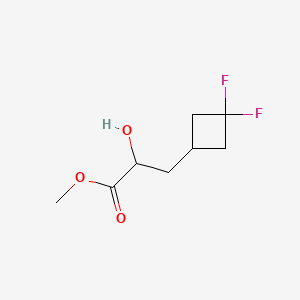
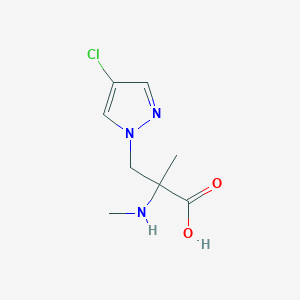
![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
